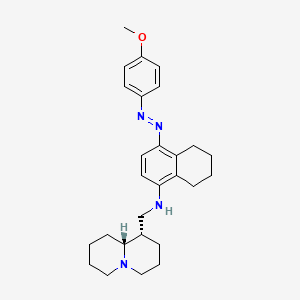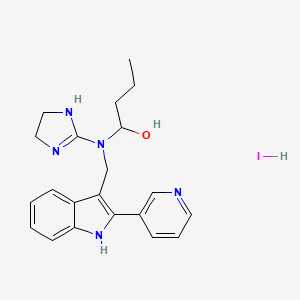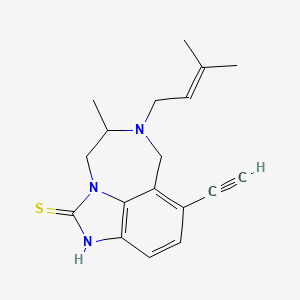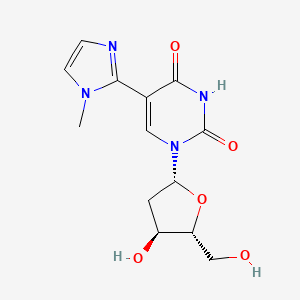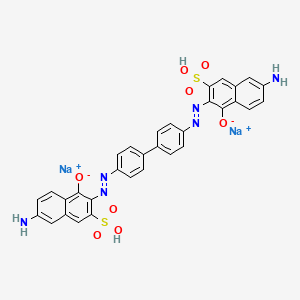
1,3-Propanediamine, N'-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acridine moiety substituted with various functional groups, including nitro, methoxy, and diamine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride typically involves multi-step organic reactions. The starting materials often include acridine derivatives, which undergo nitration, methylation, and amination reactions. The reaction conditions may involve the use of strong acids or bases, organic solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.
化学反应分析
Types of Reactions
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups on the acridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce different acridine derivatives with altered functional groups.
科学研究应用
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, binding to DNA, or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is unique due to its specific functional groups and their arrangement on the acridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other acridine derivatives.
属性
CAS 编号 |
176915-34-7 |
|---|---|
分子式 |
C20H26Cl2N4O5 |
分子量 |
473.3 g/mol |
IUPAC 名称 |
N-(4,5-dimethoxy-1-nitroacridin-9-yl)-N-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O5.2ClH/c1-22(2)11-6-12-23(25)20-13-7-5-8-15(28-3)18(13)21-19-16(29-4)10-9-14(17(19)20)24(26)27;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
InChI 键 |
HKJHOGXDKXZPFT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(C1=C2C=CC=C(C2=NC3=C(C=CC(=C31)[N+](=O)[O-])OC)OC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
